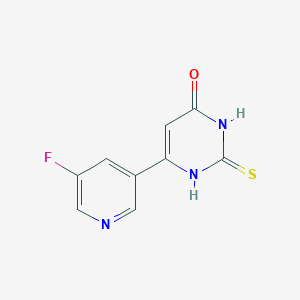

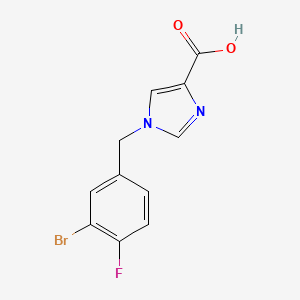

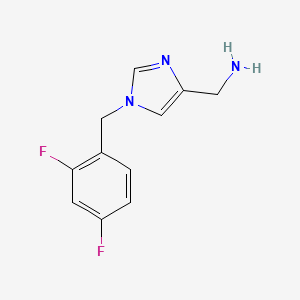

(1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine involves several steps. One of the key intermediates in the synthesis is 2,4-Difluorobenzylamine . This compound has been used in the synthesis of βAla–Aib (N -fluoroarylmethyl)], nonpolar nucleobase dipeptide via Ugi four-component condensation reaction .

Wissenschaftliche Forschungsanwendungen

Biological Efficacy and DNA Interaction

Research by Kumaravel and Raman (2017) on benzimidazole derived Schiff bases and their transition metal complexes highlights the interaction of these compounds with DNA through intercalation, demonstrating significant antibacterial and antifungal potencies. This study accentuates the potential use of these complexes in targeting DNA structures for antimicrobial purposes without discussing their pharmacological effects on human subjects (Kumaravel & Raman, 2017).

Fluorescence Properties for Sensing Applications

The synthesis and fluorescence properties of Zn~(2+) fluorescent probes by Zheng Wen-yao (2012) suggest that derivatives similar to the queried compound can be coordinated with Zn2+, resulting in strong fluorescence. This property is essential for developing sensitive and selective probes for metal ions in various environmental and biological contexts (Zheng, 2012).

Novel Methodologies in Organic Synthesis

Galli et al. (2019) described a novel one-pot multicomponent reaction involving imidazole derivatives to synthesize imidazopyrazines. This methodology showcases the versatility of imidazole compounds in facilitating the synthesis of complex organic molecules, presenting a broad application in material science and organic chemistry (Galli et al., 2019).

Corrosion Inhibition

A study by Yadav, Sarkar, and Purkait (2015) explored amino acid compounds including benzimidazole derivatives as inhibitors for steel corrosion in acidic solutions. Their findings suggest potential applications of such compounds in protecting metals from corrosion, highlighting their importance in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Material Science and Polymer Research

The synthesis and characterization of novel poly(amide-ether)s bearing imidazole pendants by Ghaemy, Sharifi, Nasab, and Taghavi (2013) demonstrate the integration of imidazole derivatives into polymers to enhance their physical and optical properties. This research opens pathways for using these derivatives in creating materials with specialized functions, such as high thermal stability and fluorescence (Ghaemy et al., 2013).

Eigenschaften

IUPAC Name |

[1-[(2,4-difluorophenyl)methyl]imidazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2N3/c12-9-2-1-8(11(13)3-9)5-16-6-10(4-14)15-7-16/h1-3,6-7H,4-5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDXNHCDOHPGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CN2C=C(N=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1474753.png)

![3-(Aminomethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474756.png)

![(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474759.png)